molecular formula C8H13N3O2S B13255109 5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide

5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide

Cat. No.: B13255109
M. Wt: 215.28 g/mol
InChI Key: LNIDTIRZFGHCAN-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide is a chemical intermediate of significant interest in medicinal chemistry for the development of novel therapeutic agents. This compound features a fused bicyclic structure comprising an imidazo[1,2-a]azepine core, a seven-membered ring, coupled with a sulfonamide functional group. The sulfonamide group is a key pharmacophore known to confer strong binding potential to biological targets. Recent scientific literature highlights that the imidazo[1,2-a]azepine scaffold is a promising privileged structure in drug discovery. Specifically, quaternary salts derived from this core structure have demonstrated notable in vitro antibacterial and antifungal activity against a range of pathogens, including Staphylococcus aureus and Cryptococcus neoformans . Furthermore, sulfonamide derivatives of analogous heterocyclic systems, such as imidazo[1,2-a]pyridine, have shown potent anti-tubercular activity against Myanmar cobacterium tuberculosis* H37Rv strains, with some compounds exhibiting high potency and low cytotoxicity in preliminary studies . The reactive sulfonamide group in this compound makes it a versatile building block for synthesizing a diverse array of sulfonamide-functionalized derivatives for structure-activity relationship (SAR) studies and high-throughput screening campaigns. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c9-14(12,13)8-6-10-7-4-2-1-3-5-11(7)8/h6H,1-5H2,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIDTIRZFGHCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=C(N2CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Imidazo[1,2-a]azepine Core

  • The imidazo[1,2-a]azepine framework is typically synthesized by condensation reactions involving cyclic amines and appropriate α-haloketones or amino ketones.

  • A common approach reported involves the condensation of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with 2-amino-1-arylethanone derivatives. This condensation leads to 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine intermediates with yields ranging from 58% to 85%.

  • Alkylation of these intermediates with alkyl halides or other alkylating agents can produce quaternary ammonium salts, which can be further manipulated chemically.

Introduction of the Sulfonamide Group

  • Sulfonamide functionality is introduced via sulfonylation of the imidazoazepine amine group using sulfonyl chlorides or sulfonyl fluorides.

  • A modern and efficient method for sulfonamide synthesis involves the activation of sulfonyl fluorides by calcium triflimide [Ca(NTf2)2], which acts as a Lewis acid catalyst to promote nucleophilic substitution by amines, yielding sulfonamides in good to excellent yields.

  • This method is advantageous due to its mild conditions, broad substrate scope, and high functional group tolerance, making it suitable for complex heterocyclic amines such as imidazo[1,2-a]azepines.

  • For example, 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-sulfonyl chloride can be synthesized as a key intermediate, which upon reaction with amines under calcium triflimide activation yields the corresponding sulfonamide derivatives.

Step Reagents & Conditions Description Yield (%)
1 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine + 2-amino-1-arylethanone Condensation to form 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine 58–85
2 Alkylating agent (e.g., alkyl halide) Formation of quaternary ammonium salts (optional) Variable
3 Sulfonyl fluoride + Ca(NTf2)2 + amine Lewis acid-catalyzed sulfonamide formation Good to excellent (up to 85%)
  • The synthesized compounds are characterized by NMR spectroscopy, including ^1H and ^13C NMR, which confirm the structure and substitution pattern of the imidazoazepine ring and sulfonamide group.

  • For instance, the 2-CH proton of the imidazole ring typically appears as a singlet in the range of 7.69–7.77 ppm in ^1H NMR spectra, with chemical shifts influenced by substituents on the aromatic ring.

  • Mass spectrometry and elemental analysis further confirm molecular weights and purity.

  • The condensation approach to build the imidazo[1,2-a]azepine core is well-established and provides a versatile platform for further functionalization.

  • The use of calcium triflimide to activate sulfonyl fluorides represents a significant advancement in sulfonamide synthesis, offering mild, efficient, and broadly applicable conditions.

  • Combining these methods allows for the efficient preparation of 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-sulfonamide derivatives with potential pharmaceutical relevance.

  • The synthetic strategies have been validated by successful preparation of various derivatives with good yields and well-defined structures, enabling further biological evaluation.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Advantages References
Imidazoazepine core formation Condensation of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with 2-amino-1-arylethanone Cyclic amine, amino ketone High yields, versatile scaffold
Quaternary salt formation (optional) Alkylation with alkyl halides Alkyl halides Enables further functionalization
Sulfonamide installation Lewis acid-catalyzed reaction of sulfonyl fluorides with amines using Ca(NTf2)2 Sulfonyl fluorides, Ca(NTf2)2, amines Mild conditions, broad scope, high yields
Sulfonyl chloride intermediate synthesis Preparation of 2-methyl-imidazoazepine-3-sulfonyl chloride Sulfonyl chlorides Key intermediate for sulfonamide synthesis

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts such as palladium or nickel, along with suitable solvents.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted imidazoazepine compounds.

Scientific Research Applications

5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide with structurally related sulfonamide-containing heterocycles:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Key Properties/Applications
Target Compound Imidazo[1,2-a]azepine 3-Sulfonamide, saturated azepine C₉H₁₅N₃O₂S Flexibility, potential enzyme inhibition
Imidazo[1,2-a]benzimidazole derivatives Imidazo[1,2-a]benzimidazole Varied substitutions (e.g., halogens) Varies Intraocular pressure (IOP) reduction (e.g., 0.1–0.4% topical instillation)
Imidazo[1,2-b]pyridazine-3-sulfonamide Imidazo[1,2-b]pyridazine 3-Sulfonamide, pyridazine core C₁₀H₁₃ClN₄O₂S Chlorine substitution enhances hydrophobicity/bioactivity
Benzyl imidazo[1,2-a]pyrazine-2-carboxylate Imidazo[1,2-a]pyrazine Benzyl ester, dihydrochloride salt C₁₄H₁₆Cl₂N₂O₂ Ester group may improve membrane permeability

Key Insights

Ring Flexibility vs. In contrast, imidazo[1,2-b]pyridazine () and benzimidazole derivatives () feature fully aromatic cores, enhancing π-π stacking interactions but reducing adaptability.

Functional Group Impact: The 3-sulfonamide group is a common feature across all compounds, suggesting shared mechanisms like carbonic anhydrase inhibition. However, its position relative to the heterocycle’s nitrogen atoms modulates activity. For example, benzimidazole derivatives in showed IOP-lowering effects at 0.1–0.4% concentrations, likely due to sulfonamide-enhanced target engagement .

Biological Activity :

  • The target compound’s azepine ring may reduce metabolic stability compared to smaller rings (e.g., pyrazine in ), but this could be offset by the sulfonamide’s hydrogen-bonding capacity.
  • Benzimidazole derivatives () demonstrated efficacy in IOP reduction, highlighting the importance of ring size and substitution patterns in ocular drug design .

Biological Activity

5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and antimicrobial effects.

Structure and Properties

5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide features a fused imidazole-azepine structure with a sulfonamide group. This unique configuration contributes to its diverse biological activities. The sulfonamide moiety is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, compounds similar to 5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide have shown promising results in inhibiting cancer cell proliferation.

Case Studies

  • Inhibition of Tubulin Polymerization : Research indicates that imidazole derivatives can inhibit tubulin polymerization effectively. For example, a related compound demonstrated an IC50 value of 0.4 µM against porcine brain tubulin polymerization . This suggests that 5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide may exhibit similar properties.
  • Cell Line Studies : Compounds with similar structures were tested against various cancer cell lines including MDA-MB-468 and HeLa. The results showed significant antiproliferative activity with IC50 values ranging from 80 to 200 nM . This highlights the potential efficacy of this class of compounds in cancer treatment.

Enzyme Inhibition

The compound's sulfonamide group suggests potential as a carbonic anhydrase inhibitor (CAI). Studies on related compounds indicate selective inhibition against specific isoforms of carbonic anhydrase.

CompoundIsoformInhibition Constant (K_i)
9aehCA II57.7 µM
9bbhCA II76.4 µM
9cahCA II79.9 µM

These findings suggest that modifications of the imidazo[1,2-a]azepine structure could lead to effective CA inhibitors .

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have also been studied extensively. For example, benzimidazole-triazole hybrids showed significant antibacterial activity against Staphylococcus aureus and E. coli with MIC values ranging from 6.25 to 12.5 μmol/mL . Given the structural similarities between these compounds and 5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide, it is plausible that the latter may exhibit antimicrobial effects as well.

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